Ethyl 4-amino-3,5-dibromobenzoate
Overview
Description
Ethyl 4-amino-3,5-dibromobenzoate is an organic compound with the molecular formula C9H9Br2NO2. It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions, an amino group at the 4 position, and an ethyl ester group at the carboxyl position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3,5-dibromobenzoate typically involves the bromination of ethyl 4-aminobenzoate. The process begins with ethyl 4-aminobenzoate, which undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include precise control of reaction conditions such as temperature, solvent concentration, and bromine source to optimize the bromination reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3,5-dibromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or nitric acid in acetic acid.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of this compound.
Oxidation: Formation of Ethyl 4-nitro-3,5-dibromobenzoate.
Scientific Research Applications
Ethyl 4-amino-3,5-dibromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3,5-dibromobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atoms and amino group play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Ethyl 4-amino-3,5-dibromobenzoate can be compared with other similar compounds such as:
Methyl 2-amino-3,5-dibromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-amino-3,5-dichlorobenzoate: Similar structure but with chlorine atoms instead of bromine atoms.
Ethyl 4-amino-3,5-diiodobenzoate: Similar structure but with iodine atoms instead of bromine atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 4-amino-3,5-dibromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWXLRODWPSPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356991 | |
Record name | ethyl 4-amino-3,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58922-06-8 | |
Record name | ethyl 4-amino-3,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Ethyl 4-amino-3,5-dibromobenzoate a useful starting material for synthesizing dendritic polymers?
A1: this compound possesses specific structural features that make it valuable for dendritic polymer synthesis. The two bromine atoms provide sites for further chemical modification, enabling the branching reactions crucial for building the dendritic structure. This allows researchers to create complex, branched polymers with controlled architecture. Additionally, the paper describes a simplified, one-step method for converting this compound to Ethyl 3,5-dibromobenzoate []. This streamlined synthesis makes this compound a practical and efficient starting point for dendritic polymer production.
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